molecular formula C15H14ClNO4S B1386699 ((3-Chlorophenyl)sulfonyl)phenylalanine CAS No. 1449132-27-7

((3-Chlorophenyl)sulfonyl)phenylalanine

Cat. No.: B1386699
CAS No.: 1449132-27-7
M. Wt: 339.8 g/mol
InChI Key: XZBAIPMBXLSRKT-UHFFFAOYSA-N
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Description

((3-Chlorophenyl)sulfonyl)phenylalanine: is a chemical compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.79 g/mol It is a derivative of phenylalanine, an essential amino acid, and contains a chlorophenylsulfonyl group attached to the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine typically involves the reaction of phenylalanine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) at room temperature. The reaction proceeds through nucleophilic substitution, where the amino group of phenylalanine attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ((3-Chlorophenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry: ((3-Chlorophenyl)sulfonyl)phenylalanine is used as a building block in organic synthesis. It can be incorporated into peptides and other complex molecules to study their properties and interactions .

Biology: In biological research, this compound can be used to investigate the role of sulfonyl groups in protein function and enzyme activity. It can also serve as a probe to study protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and therapeutic agents. Its unique structure allows for the exploration of new drug candidates targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ((3-Chlorophenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues .

Comparison with Similar Compounds

    Phenylalanine: The parent amino acid, lacking the sulfonyl and chlorophenyl groups.

    (3-Chlorophenyl)sulfonylglycine: A similar compound with glycine instead of phenylalanine.

    (4-Chlorophenyl)sulfonylphenylalanine: A positional isomer with the chlorine atom at the 4-position.

Uniqueness: ((3-Chlorophenyl)sulfonyl)phenylalanine is unique due to the presence of both the sulfonyl and chlorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .

Biological Activity

((3-Chlorophenyl)sulfonyl)phenylalanine is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in various biochemical contexts.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₄ClNO₄S. The compound features a phenylalanine backbone with a sulfonyl group attached to a chlorinated phenyl moiety. This structure is pivotal for its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and proteins:

  • Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for the design of enzyme inhibitors.
  • Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins, which can improve specificity in targeting certain enzymes or receptors.

1. Enzyme Inhibition Studies

Research indicates that this compound can serve as a valuable tool in studying enzyme kinetics and inhibition. It has been used to investigate the role of sulfonyl groups in protein function, particularly in the context of enzyme activity modulation.

2. Protein-Ligand Interaction Probes

The compound acts as a probe to study protein-ligand interactions, which is essential for understanding biochemical pathways and developing therapeutic agents. Its ability to interact selectively with specific proteins makes it a candidate for further exploration in drug design.

3. Medicinal Chemistry

Due to its structural characteristics, this compound has potential applications in the development of new drugs targeting specific enzymes or receptors. Its reactivity allows for modifications that can lead to novel therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionDemonstrated inhibition of specific enzymes through covalent bonding with active site residues
Protein InteractionUsed as a probe for studying protein-ligand interactions
Medicinal ApplicationsPotential use in developing enzyme inhibitors and therapeutic agents

Case Study: Enzyme Inhibition

In a study examining the inhibition of serine proteases, this compound was shown to effectively inhibit enzyme activity by forming covalent bonds with serine residues at the active site. This highlights its potential as a scaffold for designing selective inhibitors against proteases involved in various diseases.

Safety and Toxicity Profile

While the compound shows promising biological activity, safety assessments are crucial. Preliminary data suggest moderate toxicity levels; however, comprehensive toxicity studies are necessary to fully understand its safety profile before clinical applications can be considered .

Properties

IUPAC Name

2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBAIPMBXLSRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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